molecular formula C18H15N3O3 B12208008 Methyl 2-methyl-4-(3-pyridylcarbonylamino)quinoline-6-carboxylate

Methyl 2-methyl-4-(3-pyridylcarbonylamino)quinoline-6-carboxylate

Cat. No.: B12208008
M. Wt: 321.3 g/mol
InChI Key: YYTCRSLWACCEOF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(3-pyridylcarbonylamino)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(3-pyridylcarbonylamino)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(3-pyridylcarbonylamino)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Methyl 2-methyl-4-(3-pyridylcarbonylamino)quinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(3-pyridylcarbonylamino)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic nitrogenous compound with a similar structure but lacking the pyridylcarbonylamino and carboxylate groups.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    Quinolone: A derivative of quinoline with a carbonyl group at the 4-position.

Uniqueness

Methyl 2-methyl-4-(3-pyridylcarbonylamino)quinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These groups enable the compound to participate in a wider range of reactions and exhibit unique biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 2-methyl-4-(pyridine-3-carbonylamino)quinoline-6-carboxylate

InChI

InChI=1S/C18H15N3O3/c1-11-8-16(21-17(22)13-4-3-7-19-10-13)14-9-12(18(23)24-2)5-6-15(14)20-11/h3-10H,1-2H3,(H,20,21,22)

InChI Key

YYTCRSLWACCEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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